molecular formula C22H24 B1587402 1,3-Diphenyladamantane CAS No. 40189-21-7

1,3-Diphenyladamantane

Cat. No.: B1587402
CAS No.: 40189-21-7
M. Wt: 288.4 g/mol
InChI Key: FLWCFYNNDXUQAK-UHFFFAOYSA-N
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Description

1,3-Diphenyladamantane: is an organic compound that belongs to the adamantane family. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, and this compound features two phenyl groups attached to the 1 and 3 positions of the adamantane core. This compound is known for its rigidity and well-defined conformation, making it an ideal candidate for various applications in supramolecular chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diphenyladamantane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of adamantane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diphenyladamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Diphenyladamantane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Diphenyladamantane involves its interaction with molecular targets through its rigid and well-defined structure. The phenyl groups can participate in π-π interactions, while the adamantane core provides stability and rigidity. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

  • 1,3,5-Triphenyladamantane
  • 1,3,5,7-Tetraphenyladamantane

Comparison: 1,3-Diphenyladamantane is unique due to its specific substitution pattern, which provides a balance between rigidity and functionalization potential. In contrast, 1,3,5-Triphenyladamantane and 1,3,5,7-Tetraphenyladamantane have additional phenyl groups, leading to increased steric hindrance and different chemical properties. These differences make this compound particularly suitable for applications requiring precise molecular architecture and stability .

Properties

IUPAC Name

1,3-diphenyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24/c1-3-7-19(8-4-1)21-12-17-11-18(13-21)15-22(14-17,16-21)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWCFYNNDXUQAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397658
Record name 1,3-diphenyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40189-21-7
Record name 1,3-diphenyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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